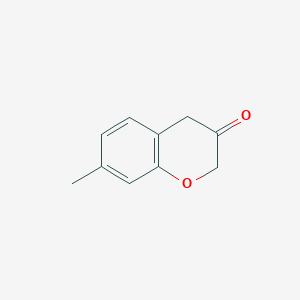
7-Methylchroman-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylchroman-3-one is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyran ring, with a methyl group attached at the 7th position and a ketone group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-3-one typically involves the Pechmann condensation reaction. This reaction uses resorcinol and ethyl acetoacetate as starting materials, with sulfuric acid as a catalyst. The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Pechmann condensation reaction remains a fundamental approach due to its simplicity and efficiency in producing various substituted chromanones .
Chemical Reactions Analysis
Types of Reactions: 7-Methylchroman-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: this compound can be oxidized to 7-carboxychroman-3-one.
Reduction: Reduction of the ketone group yields 7-methylchroman-3-ol.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the reagents used.
Scientific Research Applications
7-Methylchroman-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: this compound is used in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methylchroman-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl group at the 7th position but shares the core structure.
7-Hydroxychroman-3-one: Has a hydroxyl group instead of a methyl group at the 7th position.
Coumarin: Similar structure but with a lactone ring instead of a dihydropyran ring.
Uniqueness: 7-Methylchroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
7-methyl-4H-chromen-3-one |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
CGATXFNYTCWSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=O)CO2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















